molecular formula C13H13FN4O2S B2960376 5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide CAS No. 2415571-17-2

5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide

Cat. No.: B2960376
CAS No.: 2415571-17-2
M. Wt: 308.33
InChI Key: USKAEBIQINGZNX-UHFFFAOYSA-N
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Description

5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with fluorine and methyl groups, a thiazole ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and thiazole derivatives, such as:

  • 5-fluorouracil
  • 6-methylthiazole
  • N-methylcarbamoyl derivatives

Uniqueness

What sets 5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its structural features can be exploited for drug design.

Properties

IUPAC Name

5-fluoro-6-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2S/c1-7-9(14)3-4-10(16-7)12(20)18-13-17-8(6-21-13)5-11(19)15-2/h3-4,6H,5H2,1-2H3,(H,15,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKAEBIQINGZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC2=NC(=CS2)CC(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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